molecular formula C20H26N2O3S B4576162 N~2~-benzyl-N~1~-(2,6-diethylphenyl)-N~2~-(methylsulfonyl)glycinamide

N~2~-benzyl-N~1~-(2,6-diethylphenyl)-N~2~-(methylsulfonyl)glycinamide

Cat. No.: B4576162
M. Wt: 374.5 g/mol
InChI Key: ZRMUGHJFOVRZDG-UHFFFAOYSA-N
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Description

N~2~-benzyl-N~1~-(2,6-diethylphenyl)-N~2~-(methylsulfonyl)glycinamide, commonly known as BAY 41-2272, is a chemical compound that belongs to the class of sGC (soluble guanylate cyclase) stimulators. It has been extensively studied for its potential therapeutic applications in various diseases, including cardiovascular diseases, pulmonary hypertension, and cancer.

Scientific Research Applications

Prodrug Applications

The study of prodrug forms, particularly focusing on water-soluble amino acid derivatives of N-methylsulfonamides, explores the potential of certain sulfonamide groups, such as those present in N2-benzyl-N1-(2,6-diethylphenyl)-N2-(methylsulfonyl)glycinamide, for application in carbonic anhydrase inhibitors. The derivatives demonstrated promising enzymatic hydrolysis to yield the parent sulfonamide, indicating a viable prodrug approach for primary sulfonamides through N-acylation (Larsen, Bundgaard, & Lee, 1988).

Synthesis of Tetrahydroisoquinolines

N2-benzyl-N1-(2,6-diethylphenyl)-N2-(methylsulfonyl)glycinamide could be useful in the synthesis of tetrahydroisoquinolines, with derivatives facilitating the synthesis of 4-aryl-1,2,3,4-tetrahydroisoquinoline frameworks. This approach highlights the compound's role in synthesizing key intermediates for developing N-phenylsulfonyl protected 4-aryl-1,2,3,4-tetrahydroisoquinolines (Kommidi, Balasubramaniam, & Aidhen, 2010).

Electrophysiological Activity

The compound's derivatives exhibit significant potential in cardiac electrophysiological activity, acting as selective class III agents. This underscores the potential application in developing treatments for arrhythmias, with specific derivatives showing comparable efficacy to clinically trialed agents (Morgan et al., 1990).

Glycosylation Reactions

Utilization in glycosylation reactions, particularly in the synthesis of complex carbohydrates, demonstrates the compound's versatility in chemical synthesis. The use of related sulfonamide groups in activating glycosylation reactions presents a novel approach for the synthesis of structurally defined carbohydrates (Dasgupta & Garegg, 1990).

Insecticidal Activity

The unique structural components of sulfonamide derivatives, including those similar to N2-benzyl-N1-(2,6-diethylphenyl)-N2-(methylsulfonyl)glycinamide, have been identified in novel insecticides such as flubendiamide. These compounds exhibit exceptional activity against lepidopterous pests, indicating potential agricultural applications (Tohnishi et al., 2005).

Properties

IUPAC Name

2-[benzyl(methylsulfonyl)amino]-N-(2,6-diethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O3S/c1-4-17-12-9-13-18(5-2)20(17)21-19(23)15-22(26(3,24)25)14-16-10-7-6-8-11-16/h6-13H,4-5,14-15H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRMUGHJFOVRZDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=CC=C1)CC)NC(=O)CN(CC2=CC=CC=C2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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